molecular formula C20H16O5 B12800155 Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate CAS No. 1048-83-5

Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate

Cat. No.: B12800155
CAS No.: 1048-83-5
M. Wt: 336.3 g/mol
InChI Key: CTBVWDJDPUAGQX-UHFFFAOYSA-N
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Description

Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate is an organic compound with the molecular formula C20H16O5. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of two phenyl groups and two ester groups attached to the furan ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of 4,5-diphenylfuran-2,3-dicarboxylic acid.

    Reduction: Formation of 4,5-diphenylfuran-2,3-dimethanol.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate is unique due to the presence of both phenyl groups and ester groups on the furan ring, which imparts distinct chemical and physical properties.

Properties

1048-83-5

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

IUPAC Name

dimethyl 4,5-diphenylfuran-2,3-dicarboxylate

InChI

InChI=1S/C20H16O5/c1-23-19(21)16-15(13-9-5-3-6-10-13)17(14-11-7-4-8-12-14)25-18(16)20(22)24-2/h3-12H,1-2H3

InChI Key

CTBVWDJDPUAGQX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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